3-(4-n-Butoxy-3,5-difluorophenyl)-1-propene
Description
Properties
IUPAC Name |
2-butoxy-1,3-difluoro-5-prop-2-enylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2O/c1-3-5-7-16-13-11(14)8-10(6-4-2)9-12(13)15/h4,8-9H,2-3,5-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKAJEIPZTOLYBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1F)CC=C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-n-Butoxy-3,5-difluorophenyl)-1-propene typically involves the following steps:
Starting Materials: The synthesis begins with 4-n-Butoxy-3,5-difluorobenzaldehyde.
Reaction with Wittig Reagent: The aldehyde undergoes a Wittig reaction with a suitable phosphonium ylide to form the desired propene derivative.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at a temperature range of 0-25°C. Solvents like tetrahydrofuran or dichloromethane are commonly used.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-n-Butoxy-3,5-difluorophenyl)-1-propene can undergo various chemical reactions, including:
Oxidation: The propene moiety can be oxidized to form epoxides or diols.
Reduction: The double bond in the propene chain can be reduced to form the corresponding alkane.
Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid or osmium tetroxide can be used under mild conditions.
Reduction: Catalysts such as palladium on carbon or hydrogen gas are commonly employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents.
Major Products
Oxidation: Epoxides or diols.
Reduction: Saturated alkanes.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antiparasitic Activity
One of the notable applications of 3-(4-n-butoxy-3,5-difluorophenyl)-1-propene is in the development of antiparasitic agents. Research indicates that compounds with similar structures have been investigated for their effectiveness against Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT). These studies focus on inhibiting the enzyme S-Adenosylmethionine decarboxylase (AdoMetDC), which is crucial for the parasite's growth. The structure-activity relationship (SAR) studies reveal that modifications to the phenyl ring can enhance selectivity and potency against the parasite while minimizing toxicity to human cells .
2. Structure-Activity Relationship Studies
The compound's structural features allow for extensive SAR studies, which are essential for optimizing drug candidates. For instance, variations in substituents on the aromatic ring have been shown to significantly affect biological activity and pharmacokinetic properties, including blood-brain barrier (BBB) permeability . This is particularly relevant for developing treatments that require central nervous system penetration.
Agricultural Applications
1. Pesticide Development
In agricultural sciences, fluorinated compounds like this compound are being explored for their potential as pesticides. Fluorine-containing pesticides have shown increased efficacy and stability compared to their non-fluorinated counterparts. Recent developments highlight the importance of such compounds in enhancing crop protection against pests while reducing environmental impact .
2. Herbicidal Activity
Research has demonstrated that derivatives of this compound can exhibit herbicidal activity. The introduction of fluorine atoms into herbicides can improve their selectivity and effectiveness against specific weed species while minimizing harm to crops . This selectivity is crucial for sustainable agricultural practices.
In a study published by NCBI, a series of pyrimidineamine analogs were tested for their inhibitory effects on T. brucei AdoMetDC. Among these analogs, those structurally related to this compound demonstrated significant antiparasitic activity with an EC50 value of 5.6 μM after 48 hours of treatment .
Case Study: Pesticide Efficacy
A review article highlighted recent advancements in fluorine-containing pesticides, noting that compounds similar to this compound exhibited enhanced efficacy against resistant pest populations. The incorporation of fluorine not only improved binding affinity but also increased the persistence of these compounds in agricultural settings .
Mechanism of Action
The mechanism of action of 3-(4-n-Butoxy-3,5-difluorophenyl)-1-propene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of fluorine atoms can enhance its binding affinity and selectivity towards certain molecular targets.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Elemicin (3-(3,4,5-Trimethoxyphenyl)-1-propene)
- Substituents : 3,4,5-Trimethoxy groups.
- Electronic Effects : Methoxy groups donate electron density via resonance, creating an electron-rich aromatic ring. This facilitates electrophilic aromatic substitution (e.g., nitration, sulfonation) at para/meta positions.
- Physical Properties : Higher polarity due to three methoxy groups, leading to increased solubility in polar solvents. Boiling points and phase behavior are influenced by intermolecular hydrogen bonding .
- Applications : Found in essential oils (e.g., Daucus carota) and studied for antibacterial properties .
3-(4-n-Butoxy-3,5-difluorophenyl)-1-propene
- Substituents : 4-n-Butoxy (longer alkyl chain) and 3,5-difluoro groups.
- Electronic Effects : Fluorine atoms withdraw electron density, creating an electron-deficient ring. This reduces reactivity in electrophilic substitutions but may enhance stability in oxidative environments.
- Physical Properties: The n-butoxy group increases lipophilicity (logP ~4.2 estimated) compared to elemicin (logP ~2.8), favoring solubility in nonpolar solvents. The fluorine atoms may lower boiling points slightly due to reduced polarizability.
Table 1: Structural and Electronic Comparison
Phase Behavior and Solubility
While direct phase equilibrium data for this compound are unavailable, studies on structurally related 1-propene derivatives (e.g., 1-propanethiol and 1-butanethiol) provide insights into substituent effects:
- Chain Length Impact : Longer alkyl chains (e.g., n-butoxy vs. methoxy) reduce polarity, increasing solubility in hydrocarbons. For example, 1-propanethiol (C3H7SH) exhibits higher methane solubility at 303–368 K compared to shorter-chain thiols .

- Fluorine Substitution: Fluorinated aromatics like 3,5-difluorophenyl derivatives show lower critical temperatures and pressures compared to non-fluorinated analogs, as fluorine reduces polarizability .
Table 2: Phase Behavior Trends in Propene Derivatives
Biological Activity
3-(4-n-Butoxy-3,5-difluorophenyl)-1-propene is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound features a propene backbone substituted with a 4-n-butoxy and 3,5-difluorophenyl group. The presence of fluorine atoms is significant as they can enhance the compound's lipophilicity and binding affinity to biological targets.
The biological activity of this compound is believed to involve interactions with specific cellular targets such as enzymes and receptors. The fluorinated phenyl group may enhance selectivity and potency against certain molecular pathways. Although detailed mechanisms remain under investigation, preliminary studies suggest modulation of biochemical pathways involved in cell proliferation and apoptosis.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Properties
The compound has also been evaluated for its anticancer effects. Studies have shown that it can inhibit the growth of various cancer cell lines, including K562 (human erythroleukemia) and HT-29 (human colon cancer). The mechanism appears to involve induction of apoptosis and inhibition of cell cycle progression.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mode of Action |
|---|---|---|
| K562 | 15.2 | Apoptosis induction |
| HT-29 | 20.5 | Cell cycle arrest |
Case Studies
- Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy explored the efficacy of various derivatives of difluorophenyl compounds, including this compound. Results showed significant antibacterial activity against Gram-positive bacteria, with a focus on its potential as a lead compound for antibiotic development .
- Anticancer Research : In a study conducted by Bharti et al., the compound was tested against multiple cancer cell lines. The findings suggested that the compound not only inhibited cell proliferation but also triggered apoptotic pathways through caspase activation .
Q & A
Advanced Research Question
- Solvent selection : Polar aprotic solvents (e.g., DMSO or acetone) are preferred due to the compound’s hydrophobic fluorinated regions. Slow evaporation at 4°C enhances crystal growth.
- Seeding : Use microcrystalline seeds from analogous compounds (e.g., fluorinated biphenyl derivatives) to nucleate crystallization .
- Challenges : The flexible propene chain may hinder lattice formation. Co-crystallization with rigid aromatic co-formers (e.g., triclosan derivatives) can stabilize the structure .
How do electron-withdrawing fluorine substituents influence the compound’s reactivity in electrophilic addition reactions?
Advanced Research Question
- Electronic effects : The 3,5-difluoro groups deactivate the aromatic ring, directing electrophiles to the para position relative to the butoxy group.
- Experimental validation : Perform bromination or nitration reactions and analyze regioselectivity via LC-MS or NMR. Compare results with DFT-calculated electrostatic potential maps .
- Side reactions : Fluorine’s electronegativity may promote elimination over addition. Monitor reaction progress using TLC with fluorescent indicators to detect byproducts .
What analytical methods are recommended for quantifying trace impurities in synthesized batches?
Basic Research Question
- HPLC-DAD/FLD : Use a C18 column with a methanol/water gradient (60:40 to 90:10) for separation. Fluorinated impurities (e.g., unreacted difluorophenyl intermediates) exhibit distinct UV-Vis absorption at 254 nm .
- GC-MS with derivatization : Silylate hydroxyl-containing impurities (e.g., residual phenolic precursors) to improve volatility and detection limits.
- Quantitative NMR : Internal standards (e.g., trifluoroacetic acid) enable precise impurity quantification without chromatographic separation .
How can researchers reconcile conflicting data regarding the compound’s stability under varying pH conditions?
Advanced Research Question
- pH-dependent degradation studies : Use accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with LC-MS to identify degradation products. Acidic conditions may hydrolyze the butoxy group, while alkaline conditions could degrade the propene moiety.
- Mechanistic insights : Compare degradation pathways with structurally similar compounds (e.g., parabens or fluorinated biphenyls) to infer stability trends .
- Mitigation strategies : Buffer formulations or lyophilization may stabilize the compound for long-term storage .
What role does the propene group play in the compound’s potential polymerization or cross-linking behavior?
Advanced Research Question
- Radical-initiated polymerization : Assess using DSC or FT-IR to monitor exothermic peaks or C=C bond disappearance. The electron-deficient difluorophenyl group may inhibit propagation, requiring initiators like AIBN.
- Cross-linking potential : Investigate via gelation studies in the presence of divalent metals (e.g., Zn), which may coordinate with fluorine atoms .
- Applications : Polymerized forms could serve as fluorinated coatings or membranes, though toxicity profiling is essential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

